molecular formula C21H20 B6317502 3,3'-(1-Methylethyliden)-bis-1H-indene CAS No. 180712-73-6

3,3'-(1-Methylethyliden)-bis-1H-indene

Cat. No.: B6317502
CAS No.: 180712-73-6
M. Wt: 272.4 g/mol
InChI Key: HTMOHYQCVWEPFS-UHFFFAOYSA-N
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Description

3,3’-(1-Methylethyliden)-bis-1H-indene is an organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by the presence of two indene units connected via a methylethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1-Methylethyliden)-bis-1H-indene typically involves the reaction of indene with isopropylidene chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of indene, allowing it to react with isopropylidene chloride to form the desired product.

Industrial Production Methods: On an industrial scale, the production of 3,3’-(1-Methylethyliden)-bis-1H-indene may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(1-Methylethyliden)-bis-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indene rings, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Diketone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated indene derivatives.

Scientific Research Applications

3,3’-(1-Methylethyliden)-bis-1H-indene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’-(1-Methylethyliden)-bis-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 3,3’-(1-Methylethylidene)-bis-7-oxabicyclo[4.1.0]heptane
  • 6-(1-Methylethylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-1-one

Comparison: Compared to similar compounds, 3,3’-(1-Methylethyliden)-bis-1H-indene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(3H-inden-1-yl)propan-2-yl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMOHYQCVWEPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCC2=CC=CC=C21)C3=CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277927
Record name 3,3′-(1-Methylethylidene)bis[1H-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180712-73-6
Record name 3,3′-(1-Methylethylidene)bis[1H-indene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180712-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-(1-Methylethylidene)bis[1H-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene, 3,3'-(1-methylethylidene)bis
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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